N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-14-4-1-5-15(17(14)20)21-26(24,25)13-9-11-3-2-8-22-16(23)7-6-12(10-13)18(11)22/h1,4-5,9-10,21H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRGHWIUNNVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic organic compound with potential biological activities that have garnered attention in various fields of research. Its unique structural features suggest possible applications in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a dichlorophenyl group and a sulfonamide moiety , which are significant in determining its biological activity. The presence of these functional groups may enhance its interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Mechanism of Action : Such compounds may inhibit bacterial growth by targeting specific enzymes or pathways essential for microbial survival.
- Case Studies : A study evaluating related quinoline derivatives demonstrated significant antibacterial activity against various strains of bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit proliferation. For example, certain analogs have been reported to exhibit IC50 values below 10 µM against human cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | HeLa | 8.5 |
| Analog B | MCF-7 | 5.0 |
| Analog C | A549 | 12.0 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Alzheimer's Disease Models : Studies involving acetylcholinesterase (AChE) inhibition indicate that related compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's. For example, a series of quinoline derivatives showed promising AChE inhibitory activity with IC50 values ranging from 0.03 to 0.17 µM .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in critical biological pathways.
Research Findings and Future Directions
Recent studies have highlighted the need for further exploration of this compound's pharmacological profile:
- In Vivo Studies : Future research should focus on animal models to evaluate the efficacy and safety profile of this compound.
- Structure-Activity Relationship (SAR) : Investigating the SAR will aid in optimizing the compound for enhanced biological activity and reduced toxicity.
- Combination Therapies : Evaluating the potential for combination therapies with existing drugs could provide synergistic effects against resistant pathogens or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
